Specific Scientific Field: Polymer Science and Engineering
Summary of the Application: Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate is used as an antioxidant and stabilizer in polystyrene and rubber-modified polystyrene . These materials are often used in food packaging and other consumer products.
Methods of Application or Experimental Procedures: The compound is typically mixed with the polymer during the manufacturing process to prevent oxidation and degradation of the material over time .
Results or Outcomes: The addition of Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate helps to extend the lifespan of the material and maintain its physical properties .
Summary of the Application: Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate is also used as a stabilizer in polyethylene and polypropylene . These polymers are widely used in a variety of applications, from packaging to automotive components.
Methods of Application or Experimental Procedures: Similar to its use in polystyrene, the compound is mixed with the polymer during the manufacturing process to prevent degradation .
Results or Outcomes: The use of Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate in polyethylene and polypropylene helps to maintain the integrity of the material over time .
Summary of the Application: Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate is used as an antioxidant in ABS (Acrylonitrile Butadiene Styrene) resin . ABS resin is a common thermoplastic polymer typically used for injection molding applications.
Methods of Application or Experimental Procedures: The compound is mixed with the ABS resin during the manufacturing process to prevent oxidation and degradation of the material .
Results or Outcomes: The use of Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate in ABS resin helps to maintain the integrity of the material over time .
Summary of the Application: Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate is also used as an antioxidant in polyester . Polyester is a category of polymers that contain the ester functional group in their main chain.
Methods of Application or Experimental Procedures: Similar to its use in ABS resin, the compound is mixed with the polyester during the manufacturing process to prevent degradation .
Results or Outcomes: The use of Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate in polyester helps to maintain the integrity of the material over time .
Summary of the Application: Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate is used as an antioxidant in cellulose resin . Cellulose resin is a type of biodegradable plastic made from cellulose, a type of sugar.
Methods of Application or Experimental Procedures: The compound is mixed with the cellulose resin during the manufacturing process to prevent oxidation and degradation of the material .
Results or Outcomes: The use of Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate in cellulose resin helps to maintain the integrity of the material over time .
Summary of the Application: Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate is used as an antioxidant in PVC (Polyvinyl Chloride) . PVC is a widely used synthetic plastic polymer with third highest production volume after polyethylene and polypropylene .
Methods of Application or Experimental Procedures: The compound is mixed with the PVC during the manufacturing process to prevent oxidation and degradation of the material .
Results or Outcomes: The use of Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate in PVC helps to maintain the integrity of the material over time .
Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate is a chemical compound known for its antioxidant properties. It is categorized under the class of isocyanurates and has a molecular formula of C₄₂H₅₇N₃O₆, with a molecular weight of approximately 699.92 g/mol. The structure consists of three 4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl groups attached to a central isocyanurate moiety, which contributes to its stability and efficacy as an antioxidant in various applications .
These reactions highlight its potential utility in synthetic organic chemistry and materials science.
Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate exhibits significant antioxidant activity. It acts by scavenging free radicals, thereby protecting cellular components from oxidative damage. This property makes it valuable in biological systems and pharmaceutical formulations aimed at mitigating oxidative stress-related diseases. Additionally, studies have indicated its potential role in enhancing the stability of other compounds when used as an additive in formulations .
The synthesis of Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate generally involves the following steps:
This method allows for efficient production while maintaining the integrity of the compound's structure .
Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate finds applications in various fields:
These applications leverage its unique chemical properties and biological activity .
Several compounds share structural similarities with Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate. Below are some comparable compounds along with their unique characteristics:
| Compound Name | Unique Features |
|---|---|
| Antioxidant 1790 (Cyanox CY 1790) | Known for high thermal stability; commonly used in plastics. |
| 1,3-Diphenylurea | Exhibits lower antioxidant activity compared to Tris(isocyanurate). |
| Tris(2-(tert-butyl)-4-hydroxyphenyl) isocyanurate | Similar antioxidant properties but different substituents affecting solubility. |
Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate stands out due to its enhanced solubility and superior antioxidant capacity compared to these similar compounds .
Industrial synthesis prioritizes solvent-catalyst synergy for scalability:
| Parameter | Optimal Choice | Effect on Reaction |
|---|---|---|
| Solvent | Acetonitrile | Enhances solubility of intermediates; improves mass transfer [4] |
| Catalyst | CuI (0.1–0.2 mol%) | Reduces reaction time by 60% vs. uncatalyzed routes [4] |
| Base | Potassium hexamethyldisilazide | Generates reactive nucleophile without side reactions [4] |
Post-reaction processing ensures high-purity product:
Differential scanning calorimetry analysis reveals distinct thermal behavior patterns that characterize the compound's stability profile under controlled heating conditions [1] [2]. The thermal analysis demonstrates that Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate exhibits a well-defined melting point range of 163-166°C, consistent across multiple analytical reports [1] [3] [4]. This melting transition appears as a characteristic endothermic peak in differential scanning calorimetry thermograms, indicating the phase transition from crystalline solid to liquid state [1].
The differential scanning calorimetry thermal profile exhibits a distinctive heat release pattern occurring between 155-176°C, characterized by an exothermic peak with maximum heat flux of 8.69 J/s [2]. This thermal event corresponds to the initial stages of molecular decomposition, where bond breaking within the triazinane core structure releases energy in the form of heat [2]. The calorimetric analysis demonstrates remarkable consistency between pure standard material and recovered samples, with identical peak positions and thermal behavior, indicating high chemical stability of the compound under ambient storage conditions [2].
Advanced thermal analysis using combined thermogravimetric analysis and differential scanning calorimetry techniques reveals that the compound maintains structural integrity with minimal weight loss until reaching approximately 344°C [2]. The major thermal decomposition zone occurs between 344-445°C, representing the primary degradation pathway where complete molecular breakdown takes place [2]. The maximum decomposition rate temperature occurs at 396.59°C, as determined by derivative thermogravimetric analysis, with weight loss approaching 99% completion under inert atmosphere conditions [2].
Fourier-transform infrared spectroscopy provides comprehensive molecular fingerprinting capabilities for definitive structural identification of Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate . The infrared spectral profile exhibits characteristic absorption bands that correspond to specific functional groups within the molecular structure, enabling unambiguous identification and purity assessment protocols.
The infrared spectrum displays prominent hydroxyl group stretching vibrations in the 3600-3200 cm⁻¹ region, corresponding to the phenolic hydroxyl groups attached to each benzyl substituent . These hydroxyl stretching bands provide direct evidence of the antioxidant functionality inherent in the molecular structure. The carbonyl stretching vibrations from the triazinane-trione core appear in the 1700-1750 cm⁻¹ range, confirming the presence of the isocyanurate central structure .
Additional characteristic absorption patterns include aliphatic carbon-hydrogen stretching vibrations from the tert-butyl substituents, aromatic carbon-carbon stretching modes from the benzyl rings, and nitrogen-carbon stretching vibrations from the triazinane core. The infrared spectral fingerprint serves as a primary identification tool for quality control applications and structural verification protocols in industrial settings .
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through detailed analysis of hydrogen and carbon environments within the molecular framework [1] . Proton nuclear magnetic resonance analysis reveals characteristic signal patterns that enable precise structural assignment and purity determination.
The ¹H nuclear magnetic resonance spectrum exhibits distinctive signals for the tert-butyl groups appearing around 1.3 ppm, representing the eighteen methyl groups attached to the tertiary carbon centers . Aromatic proton signals appear in the 6.8-7.2 ppm region, corresponding to the hydrogen atoms on the substituted benzyl rings . The benzylic methylene protons connecting the aromatic rings to the triazinane core appear as characteristic singlets, providing direct evidence of the molecular connectivity pattern.
High performance liquid chromatography represents the primary analytical technique for quantitative purity determination of Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate [1] [7] [8]. The chromatographic analysis employs reverse-phase separation conditions using acetonitrile-water mobile phase systems with ultraviolet detection at 280 nm wavelength . Commercial specifications require minimum purity levels of 95.0-98.0% as determined by high performance liquid chromatography area percentage calculations [1] [7].
The chromatographic method utilizes specialized reverse-phase columns designed for phenolic compound separation, such as Newcrom R1 columns with reduced silanol activity [8]. The analytical protocol enables detection and quantification of potential impurities, degradation products, and related substances that may be present from synthesis or storage conditions. The method demonstrates excellent reproducibility and precision for routine quality control applications [8].
Gas chromatography-mass spectrometry provides complementary analytical capabilities for structural confirmation and impurity profiling [9] [10]. The technique enables identification of thermal decomposition products and synthesis-related impurities through mass spectral library searching and fragmentation pattern analysis. The molecular ion peak appears at m/z 699.93, confirming the expected molecular weight of the compound [1]. Gas chromatography-mass spectrometry analysis proves particularly valuable for investigating compound stability under various storage and processing conditions [10].
The crystallographic characteristics of Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate demonstrate distinct solid-state properties that influence its performance as an antioxidant stabilizer [11]. The compound exhibits crystalline behavior with well-defined lattice structures that contribute to its thermal stability and processing characteristics. The isocyanurate core promotes high levels of crystallinity, which significantly reduces water extraction and enhances retention in polymer matrices during high-temperature processing [11].
Solid-state characterization reveals that the compound maintains its crystalline structure across a wide temperature range below the melting point, contributing to consistent antioxidant performance during polymer processing applications [1]. The crystalline form exhibits low volatility characteristics due to the high molecular weight and intermolecular hydrogen bonding interactions between phenolic hydroxyl groups [11]. This crystallographic stability ensures minimal migration or sublimation during typical polymer extrusion and molding operations at temperatures up to 320°C [11].
Polymorphism studies indicate that the compound exists in a stable crystalline form under normal storage and handling conditions [1] [2]. The thermal analysis demonstrates no evidence of polymorphic transitions or crystal form changes during heating cycles, confirming the structural stability of the solid-state material [2]. X-ray diffraction analysis would provide definitive crystallographic parameters, including unit cell dimensions, space group assignments, and molecular packing arrangements, though such detailed crystallographic data remains limited in the current literature for this specific compound.
Irritant